Bromohydroquinone
Overview
Description
Identification and Metabolic Pathways
2-Bromohydroquinone has been identified as a metabolite of bromobenzene and o-bromophenol, with its formation being increased by certain treatments in rats. It is metabolized by liver microsomes and has been linked to nephrotoxicity, causing a decrease in hepatic and renal glutathione levels, an increase in blood urea nitrogen levels, and histopathological changes in the kidney .
Synthesis of Related Compounds
While not directly about bromohydroquinone, the synthesis of naphthoquinone antibiotics, which are structurally related, has been reported. These compounds were synthesized from a bromomethyl-naphthoquinone derivative, indicating the potential for bromine-containing quinones to serve as intermediates in the synthesis of complex molecules .
Regioselective and Diastereoselective Synthesis
The regioselective synthesis of 3-bromoquinoline derivatives has been achieved, which could be relevant to the synthesis of bromohydroquinone derivatives. This method also allows for the diastereoselective synthesis of tetrahydroquinoline derivatives, showcasing the versatility of bromine in chemical synthesis .
Natural Derivatives
New prenylated bromohydroquinones have been isolated from the green marine alga Cymopolia barbata. These compounds, which are structurally related to bromohydroquinone, were determined by spectral methods .
Toxicity and Physiological Effects
The nephrotoxicity of 2-bromo-(diglutathion-S-yl)hydroquinone has been studied, showing severe necrosis in rat renal tubules and other adverse effects. The study suggests that the covalent binding and oxidation of the quinol moiety are responsible for the toxicity .
Bromination Mechanisms
The bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid has been studied, which is relevant to understanding the chemical reactions involving bromination and could potentially be applied to the synthesis or modification of bromohydroquinone .
Preparation Methods
A new method for the preparation of bromamine acid, an important intermediate in dye synthesis, has been reported. This method could provide insights into more efficient synthesis routes for brominated aromatic compounds, including bromohydroquinone .
Molecular Structures of Analogs
The synthesis, characterization, and molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone have been studied. This research provides information on the molecular structure and potential interactions of brominated quinones .
Precursors for Dyes and Drugs
Syntheses of 2-substituted 1-amino-4-bromoanthraquinones have been reported, which are precursors for dyes and drugs. These methods yield high-quality bromaminic acid derivatives and could be relevant for the synthesis of bromohydroquinone derivatives .
Supramolecular Tapes
Supramolecular tapes have been formed with bromanilic acid and heterocyclic compounds containing a pyrazine ring unit. This research into supramolecular structures could be relevant for understanding the physical properties of bromohydroquinone and its derivatives .
Scientific Research Applications
Marine Algal Metabolites
Bromohydroquinone derivatives have been identified as significant metabolites in marine algae. For instance, the green marine alga Cymopolia barbata was found to contain new prenylated bromohydroquinones, which were isolated and identified through spectral methods. These compounds are considered crucial for understanding the chemical ecology and biological functions of marine organisms (Dorta et al., 2002).
Spectroscopic and Electronic Structure Characterization
Bromohydroquinone species play a significant role in spectroscopic studies, particularly through their hydrogen bonding properties. Studies involving 2-Bromohydroquinone have revealed intricate intra- and inter-molecular hydrogen bonding, characterized through Mid IR and Near IR absorption spectra. These properties make bromohydroquinone a valuable compound in the study of molecular interactions and electronic structure characterization (Malaganvi et al., 2019).
Supercapacitor Applications
Bromohydroquinone derivatives have been investigated for their electrochemical behavior in supercapacitors. Specifically, bromine derivatives of dihydroxybenzenes, including bromohydroquinones, have shown a significant increase in capacitance value when used as an additive in alkaline solutions for supercapacitors. This application showcases the potential of bromohydroquinone in enhancing energy storage technologies (Frąckowiak et al., 2014).
Organic Synthesis
In organic synthesis, bromohydroquinone serves as a versatile intermediate. For example, the stereocontrolled dehydrobromination of 1,2-dibromoethyl carboxylates to produce (Z)-2-bromovinyl carboxylates involves bromohydroquinone derivatives. This process highlights the importance of bromohydroquinone in constructing complex organic molecules often present in natural products (He & Deng, 2002).
Safety And Hazards
properties
IUPAC Name |
2-bromobenzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFDOIWRJDGBHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060397 | |
Record name | 1,4-Benzenediol, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown solid; [Acros Organics MSDS] | |
Record name | 2-Bromohydroquinone | |
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URL | https://haz-map.com/Agents/19543 | |
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Product Name |
Bromohydroquinone | |
CAS RN |
583-69-7 | |
Record name | 2-Bromo-1,4-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Bromohydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromohydroquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3977 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,4-Benzenediol, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenediol, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromohydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BROMOHYDROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B33BAR0J2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Citations
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